Product packaging for Zileuton Related Compound A(Cat. No.:CAS No. 171370-49-3)

Zileuton Related Compound A

Cat. No.: B130085
CAS No.: 171370-49-3
M. Wt: 220.29 g/mol
InChI Key: CKVDCQYUEYONIA-UHFFFAOYSA-N
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Description

Zileuton Related Compound A (Chemical Name: 1-(1-(benzo[b]thiophen-2-yl)ethyl)urea), with CAS Registry Number 171370-49-3, is a structurally defined impurity and degradation product of Zileuton, a medication used for the prophylaxis and chronic treatment of asthma . This compound is an essential pharmacopeial reference standard, critical for analytical method development, validation, and quality control (QC) in pharmaceutical research and development . It is particularly vital for ensuring the purity, safety, and efficacy of Zileuton drug substances and products, playing a key role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . The compound has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It is supplied with comprehensive characterization data and is fully compliant with stringent regulatory standards set by organizations including the USP, EMA, JP, and BP . This product is intended for Research Use Only (RUO) and is strictly for laboratory analysis. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B130085 Zileuton Related Compound A CAS No. 171370-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVDCQYUEYONIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-49-3
Record name N-(1-Benzo(b)thien-2-ylethyl) urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Zileuton Related Compound A in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization or derivatization), requiring optimization of parameters like temperature, solvent polarity, and catalyst loading. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, elemental analysis is recommended to validate purity .
  • Data Consideration : Include comparative tables for reaction yields under varying conditions (e.g., solvent systems, catalysts) and spectral data (e.g., δ values in ¹H NMR) in supplementary materials to ensure reproducibility .

Q. How can researchers validate the identity of this compound when referencing prior literature?

  • Methodological Answer : Cross-reference spectral data (e.g., IR, NMR) with published datasets from peer-reviewed journals. Use databases like PubChem or ChemSpider to verify structural identifiers (e.g., InChIKey, SMILES). If discrepancies arise, employ orthogonal techniques such as X-ray crystallography or tandem MS/MS fragmentation .
  • Data Contradiction : Address mismatches in melting points or retention times by repeating experiments under original reported conditions and documenting procedural deviations .

Q. What analytical methods are most effective for quantifying impurities in this compound?

  • Methodological Answer : Use gradient HPLC with photodiode array (PDA) detection, validated per ICH Q2(R1) guidelines. Develop a calibration curve using spiked impurity standards and report limits of detection (LOD) and quantification (LOQ). For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred .
  • Data Reporting : Include chromatograms, validation parameters (e.g., precision, accuracy), and impurity profiles in tabular format .

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro?

  • Methodological Answer : Employ liver microsomal assays (human or rodent) with NADPH cofactor, sampling at timed intervals (0–120 min). Quantify parent compound depletion using LC-MS/MS and calculate intrinsic clearance (Clint). Normalize results to positive controls (e.g., verapamil for high clearance) .
  • Experimental Design : Include a factorial design table to test variables like microsome concentration and incubation temperature. Use ANOVA to assess statistical significance of clearance rates .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., protein binding, solubility limits) and species-specific metabolic pathways. Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Validate with tissue distribution studies using radiolabeled compound .
  • Data Analysis : Compare AUC (area under the curve) ratios from in vitro-in vivo extrapolation (IVIVE) and highlight discrepancies due to transporter-mediated efflux or enzyme inhibition .

Q. How can researchers assess the photostability of this compound under ICH Q1B guidelines?

  • Methodological Answer : Expose solid-state and solution samples to controlled UV-Vis irradiation (e.g., 1.2 million lux hours). Monitor degradation via HPLC and identify photoproducts using high-resolution MS. Calculate degradation kinetics (e.g., t90) and correlate with molecular structure (e.g., chromophore stability) .
  • Data Presentation : Include degradation pathways, kinetic plots, and structural elucidation of major photoproducts in supplementary materials .

Q. What computational approaches are suitable for predicting the solubility and permeability of this compound?

  • Methodological Answer : Use quantitative structure-property relationship (QSPR) models with descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Validate predictions with experimental shake-flask solubility and Caco-2 cell permeability assays .
  • Advanced Integration : Cross-validate computational results with molecular dynamics (MD) simulations to assess solvation-free energy and membrane partitioning .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., equipment model numbers, buffer compositions) in a dedicated "Experimental" section. Use SI units and avoid proprietary terminology .
  • Data Transparency : Deposit raw spectral data, chromatograms, and computational input files in open-access repositories (e.g., Zenodo, Figshare) with persistent identifiers (DOIs) .
  • Literature Review : Prioritize primary sources (80% within the last decade) and use citation management tools (e.g., Zotero) to track references. Avoid over-reliance on secondary summaries or non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Zileuton Related Compound A
Reactant of Route 2
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Zileuton Related Compound A

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